

An In-depth Technical Guide to **p-Ethoxyfluoroacetanilide**: Molecular Structure and Characterization

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Compound of Interest

Compound Name: *p-Ethoxyfluoroacetanilide*

Cat. No.: *B15289587*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethoxyfluoroacetanilide, also known as N-(4-ethoxyphenyl)-2-fluoroacetamide, is an organic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure and physicochemical properties is fundamental for its effective utilization in research and development. This technical guide provides a comprehensive overview of the molecular structure and characterization of **p-Ethoxyfluoroacetanilide**, including its key identifiers, and a detailed (though currently theoretical) protocol for its synthesis and characterization.

Molecular Structure and Identifiers

The fundamental structure of **p-Ethoxyfluoroacetanilide** comprises a p-ethoxyphenyl group attached to the nitrogen of a fluoroacetamide moiety. This seemingly simple structure gives rise to specific physicochemical properties that are of interest in drug design.

Identifier	Value
IUPAC Name	N-(4-ethoxyphenyl)-2-fluoroacetamide[1]
Molecular Formula	C ₁₀ H ₁₂ FNO ₂ [1]
Canonical SMILES	CCOC1=CC=C(C=C1)NC(=O)CF[1]
InChI	InChI=1S/C10H12FNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)[1]
InChIKey	QKTVZEKPNVUIIT-UHFFFAOYSA-N[1]
CAS Number	64046-57-7[1]
Molecular Weight	197.21 g/mol [1]
XLogP3	1.9

Physicochemical Properties (Predicted)

While experimental data for **p-Ethoxyfluoroacetanilide** is not readily available in the public domain, computational predictions provide valuable insights into its likely physicochemical properties.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Not available

It is important to note that these are predicted values and experimental verification is crucial for accurate characterization.

Synthesis Protocol

A potential synthetic route to **p-Ethoxyfluoroacetanilide** involves the acylation of p-phenetidine with 2-fluoroacetyl chloride. The following is a detailed, theoretical experimental protocol based on standard organic synthesis methodologies.

Materials and Methods

- Reagents: p-phenetidine, 2-fluoroacetyl chloride, triethylamine, dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
- Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel.

Experimental Workflow



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Caption: Synthetic workflow for **p-Ethoxyfluoroacetanilide**.

Procedure

- In a round-bottom flask, dissolve p-phenetidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add 2-fluoroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield **p-Ethoxyfluoroacetanilide** as a solid.

Characterization Methods

To confirm the identity and purity of the synthesized **p-Ethoxyfluoroacetanilide**, a combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the p-disubstituted benzene ring (two doublets), the amide proton (a singlet or a broad singlet), and the methylene protons adjacent to the fluorine atom (a doublet due to coupling with fluorine).
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the ethoxy carbons, the aromatic carbons, the amide carbonyl carbon, and the carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling).
- ^{19}F NMR: Fluorine NMR will show a signal corresponding to the single fluorine atom in the molecule, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O-C stretches of the ether linkage, and C-F stretch.

Mass Spectrometry (MS)

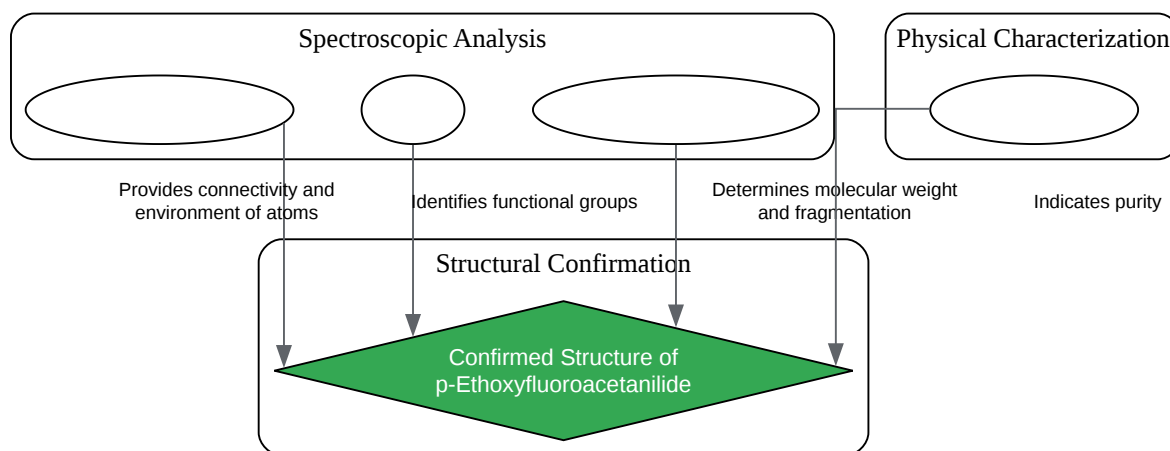
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of **p-Ethoxyfluoroacetanilide** (197.21 g/mol). Fragmentation patterns can provide further structural information.

Melting Point Analysis

The melting point of the purified solid product should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of a pure compound.

Logical Relationship of Characterization Data

The data obtained from the various characterization techniques are interconnected and should be used in concert to unequivocally confirm the structure of **p-Ethoxyfluoroacetanilide**.



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Caption: Logical flow for structural confirmation.

Conclusion

This technical guide has outlined the key molecular and (predicted) physicochemical characteristics of **p-Ethoxyfluoroacetanilide**. While experimental data remains to be fully

elucidated, the provided theoretical framework for its synthesis and characterization serves as a valuable resource for researchers and scientists. The successful synthesis and thorough characterization of this compound will be a critical step in exploring its potential applications in drug discovery and development. Future work should focus on the experimental validation of the properties and protocols detailed herein.

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References

- 1. Acetanilide, p-ethoxy-2-fluoro- | C₁₀H₁₂FNO₂ | CID 46646 - PubChem [pubchem.ncbi.nlm.nih.gov]
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